N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a benzodioxine ring fused with a carbohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Similar in structure but with a naphthalene ring instead of a benzodioxine ring.
4-Hydroxy-2-quinolones: Contains a quinolone ring and exhibits similar biological activities.
Uniqueness
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its benzodioxine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent antimicrobial and anticancer activities set it apart from other similar compounds .
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-11-2-3-13(14(20)8-11)10-18-19-17(21)12-4-5-15-16(9-12)23-7-6-22-15/h2-5,8-10,20H,6-7H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
OALLJTDPDXBPOS-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
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